Product packaging for Mono(2-ethyl-5-hexenyl) Phthalate(Cat. No.:)

Mono(2-ethyl-5-hexenyl) Phthalate

Cat. No.: B13827602
M. Wt: 276.33 g/mol
InChI Key: QXUMWWVRSGNIKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mono(2-ethyl-5-hexenyl) Phthalate is a high-purity reference standard material provided for use in chemical analysis, identification, and purity testing. Reference standards of this kind are essential tools in environmental and toxicological research, particularly in the study of phthalate esters, which are widely used as plasticizers and are considered endocrine-disrupting chemicals (EDCs) . While the specific research applications and metabolic pathways of this compound are not fully detailed in the literature, it is structurally related to other well-characterized phthalate metabolites, such as mono-(2-ethyl-5-oxohexyl) phthalate (MEOHP) and mono-(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP) . Research on similar compounds is critical for understanding human exposure to common phthalates like Di-(2-ethylhexyl) Phthalate (DEHP), as these metabolites serve as important biomarkers in exposure assessment studies . Investigating such metabolites helps researchers elucidate the mechanisms by which phthalates may impact biological systems, including potential effects on reproductive health and cellular metabolism . This product is intended for qualified laboratory research purposes only. It is not for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H20O4 B13827602 Mono(2-ethyl-5-hexenyl) Phthalate

Properties

IUPAC Name

2-(2-ethylhex-5-enoxycarbonyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O4/c1-3-5-8-12(4-2)11-20-16(19)14-10-7-6-9-13(14)15(17)18/h3,6-7,9-10,12H,1,4-5,8,11H2,2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXUMWWVRSGNIKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCC=C)COC(=O)C1=CC=CC=C1C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Analytical Methodologies for Detection and Quantification of Mono 2 Ethyl 5 Hexenyl Phthalate

Chromatographic and Spectrometric Techniques

The detection and quantification of phthalate (B1215562) monoesters in various matrices, such as urine, serum, and environmental samples, are predominantly achieved through the coupling of chromatographic separation with mass spectrometric detection. This combination offers high selectivity and sensitivity, which is crucial for analyzing complex biological and environmental samples where target analytes are often present at trace levels.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) with Electrospray Ionization (ESI) is a powerful and widely used technique for the analysis of polar and thermally labile compounds like phthalate metabolites. nih.govnih.gov

Principle and Application: In this method, the sample extract is injected into an HPLC system, where the components are separated based on their affinity for the stationary phase (typically a C18 or phenyl-hexyl column) and the mobile phase. nih.gov The separated analytes then enter the mass spectrometer through an ESI source, which ionizes the molecules. Tandem mass spectrometry (MS/MS) is then used for highly selective detection and quantification by monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode. nih.govnih.gov This high selectivity is essential for obtaining reliable data from matrix-rich samples and minimizing interferences. nih.gov

Research Findings for Related Compounds: For the analysis of related DEHP metabolites in serum, HPLC-MS/MS has demonstrated high reliability. nih.gov Methods have been developed with limits of quantification (LOQ) in the low ng/mL range. nih.gov To minimize contamination from ubiquitous phthalates, the experimental procedures often involve minimizing cleanup steps and careful selection of apparatus and solvents. nih.gov Online column-switching HPLC-MS/MS methods have also been developed to allow for rapid and reliable on-line clean-up and simultaneous determination of multiple DEHP metabolites in urine. nih.gov

Table 1: Illustrative HPLC-MS/MS Parameters for Phthalate Metabolite Analysis

Parameter Typical Setting Reference
Column C18 or Phenyl-Hexyl nih.gov
Mobile Phase Gradient of water and methanol (B129727)/acetonitrile (B52724) with an additive like formic acid nih.gov
Ionization Mode Electrospray Ionization (ESI), often in negative mode nih.gov
Detection Mode Multiple Reaction Monitoring (MRM) nih.govnih.gov
Limit of Quantification 0.25 µg/L to 14.0 ng/mL (Varies by analyte and matrix) nih.govnih.gov

Ultra-Performance Liquid Chromatography (UPLC), which utilizes columns with smaller particle sizes (<2 µm), offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and faster analysis times.

Principle and Advantages: The principles of separation and detection in UPLC-MS/MS are similar to HPLC-MS/MS. However, the use of smaller stationary phase particles results in much greater separation efficiency. This allows for the analysis of a larger number of analytes in a single, shorter run without compromising resolution.

Research Findings for Related Compounds: UPLC-MS/MS methods have been successfully developed and validated for the simultaneous determination of multiple phthalate metabolites in various biological matrices, including urine, serum, and follicular fluid. nih.gov These methods are characterized by short run times, often around 14 minutes, and low limits of quantification. nih.gov For instance, a validated UPLC-MS/MS method for six phthalate metabolites reported a concentration range of 0.6–100 ng/mL. nih.gov To mitigate issues with environmental contamination of samples, some methods incorporate a trapping column to separate analytes in the sample from those present as contaminants in the mobile phase solvents. nih.gov

Table 2: Example UPLC-MS/MS Method Parameters for Phthalate Metabolites

Parameter Typical Setting Reference
Column C18 with <2 µm particle size nih.gov
Flow Rate ~0.3 mL/min nih.gov
Total Run Time ~14 minutes nih.gov
Ionization Mode Negative Electrospray Ionization nih.gov
Validation Range 0.6–100 ng/mL nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds, including phthalates, in environmental samples. oregonstate.edu

Principle and Application: In GC-MS, the sample is vaporized in a heated inlet and separated in a capillary column. The separated compounds are then ionized (typically by electron ionization) and detected by a mass spectrometer. For polar analytes like phthalate monoesters, a derivatization step is often required to increase their volatility and thermal stability, although methods eliminating this step have been developed. nih.gov GC-MS is a powerful tool for phthalate determination due to its simplicity, speed, and cost-effectiveness, providing both chromatographic separation and mass spectral information for identification. cloudfront.net

Research Findings for Related Compounds: GC-MS methods have been developed for a wide range of phthalates in various matrices, including passive sampling devices like silicone wristbands. oregonstate.edu These methods can be highly sensitive, with limits of detection in the nanogram range per injection. nih.gov Challenges in GC-MS analysis include the potential for thermal degradation of analytes in the injector and the co-elution of structurally similar phthalates, which can complicate identification and quantification as many share a common base peak ion (m/z 149). nih.govcloudfront.net Careful selection of the GC column and optimization of the temperature program are crucial to achieve good chromatographic resolution. cloudfront.net

Sample Preparation and Extraction Techniques

Effective sample preparation is a critical step in the analytical workflow for detecting Mono(2-ethyl-5-hexenyl) Phthalate and other phthalate metabolites. The primary goals are to isolate the analytes from the complex sample matrix, concentrate them to detectable levels, and remove interfering substances.

In humans, phthalate metabolites are often excreted in urine as glucuronide conjugates. nih.gov To measure the total concentration of the metabolite, these conjugates must first be cleaved.

Principle and Application: This is typically achieved through enzymatic hydrolysis using β-glucuronidase. nih.govmui.ac.ir The urine sample is incubated with the enzyme, which cleaves the glucuronide bond, releasing the free monoester metabolite for subsequent extraction and analysis.

Research Findings for Related Compounds: Studies on major DEHP metabolites have shown that the glucuronide-bound conjugates are the predominant form in both urine and serum. nih.gov The use of β-glucuronidase from Escherichia coli is a common practice in methods developed for the analysis of these metabolites in urine. mui.ac.ir The efficiency of the deconjugation step is crucial for the accurate quantification of total phthalate metabolite exposure.

Following enzymatic deconjugation (for urine samples), the freed metabolites are typically extracted and concentrated using Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).

Liquid-Liquid Extraction (LLE): LLE is a traditional method that involves extracting the analytes from the aqueous sample into an immiscible organic solvent. For related phthalate metabolites, methods have utilized extraction with acetone (B3395972) followed by hexane (B92381) extraction under acidic conditions. nih.gov Dispersive liquid–liquid microextraction (DLLME) is a miniaturized version of LLE that uses a small amount of extraction solvent and a disperser solvent, offering high enrichment factors. mui.ac.ir

Solid-Phase Extraction (SPE): SPE is a more modern and often more efficient technique that uses a solid sorbent to retain the analytes from the liquid sample. The analytes are then eluted with a small volume of an appropriate solvent. This technique is widely used for the cleanup and preconcentration of phthalate metabolites from biological fluids. nih.gov Different extraction protocols, including both LLE and SPE, are often evaluated to achieve the best recoveries for the analytes of interest. nih.gov

Ultrasound-Assisted Extraction (US-DLLME) and Dispersive Liquid-Liquid Microextraction

Ultrasound-Assisted Dispersive Liquid-Liquid Microextraction (USA-DLLME) is a modern sample preparation technique noted for its simplicity, speed, and efficiency in extracting analytes from aqueous samples. nih.gov This method is a modification of Dispersive Liquid-Liquid Microextraction (DLLME), where ultrasonic energy facilitates the dispersion process.

The procedure involves the rapid injection of a mixture of a water-immiscible extraction solvent and a water-miscible disperser solvent into the aqueous sample containing the target analyte, such as this compound. The application of ultrasound creates intense shear forces that break down the solvent mixture into extremely fine droplets, forming a cloudy emulsion. nih.govnih.gov This dispersion dramatically increases the surface area between the extraction solvent and the aqueous sample, leading to a very fast mass transfer of the analyte into the extraction phase. nih.gov

Key parameters that require optimization for method development include the choice and volume of both the extraction and disperser solvents, sonication time, sample pH, and ionic strength. mdpi.com For instance, solvents like n-hexane have been identified as effective extraction solvents, while acetonitrile and methanol are commonly used as disperser solvents. nih.govmdpi.comcapes.gov.br After the extraction, centrifugation is used to break the emulsion and sediment the extraction solvent phase, which can then be collected for analysis by chromatographic methods. nih.gov The main advantages of USA-DLLME include low consumption of toxic organic solvents, short extraction times (often under 10 minutes), and high enrichment factors. mdpi.commdpi.com

Method Validation and Quality Control in Research Studies

To ensure the reliability and accuracy of analytical data, methods developed for the quantification of this compound must undergo rigorous validation. oup.comnih.gov This process establishes the performance characteristics of the method and includes assessing parameters such as precision, accuracy, and detection limits. scispace.com

Method validation confirms that the analytical procedure is suitable for its intended purpose. Key parameters are defined as follows:

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the percent relative standard deviation (%RSD). Studies on similar compounds report %RSD values of less than 5% for both intra- and inter-day precision, indicating high reproducibility. nih.govoup.comscispace.com

Accuracy is the closeness of the mean of a set of results to the true value. It is often evaluated through recovery studies, where a known amount of the analyte is added (spiked) into a blank matrix and analyzed. The percentage of the spiked amount that is measured (% recovery) indicates the accuracy. For related analytical methods, recovery percentages are often greater than 95%. nih.govnih.govjyoungpharm.org

Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, though not necessarily quantified, under the stated experimental conditions. jyoungpharm.org

Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. jyoungpharm.org These limits are crucial for trace-level analysis. For various phthalates, LODs can range from 1-8 ng/mL, with LOQs between 5-14 ng/mL, depending on the specific method and matrix. mdpi.com

The following table summarizes typical performance data for phthalate analysis using microextraction techniques coupled with chromatography, which would be representative of a validated method for this compound.

Parameter Typical Performance Metric Reference
Linearity (r²)> 0.99 jyoungpharm.org
Intra-day Precision (%RSD)< 2% nih.govoup.com
Inter-day Precision (%RSD)< 5% nih.govscispace.com
Accuracy (% Recovery)95.42–104.56% nih.gov
Limit of Detection (LOD)0.02–8 ng/mL nih.govmdpi.com
Limit of Quantification (LOQ)5–14 ng/mL mdpi.com

The use of stable isotope-labeled internal standards (SIL-IS) is considered the gold standard for accurate quantification in mass spectrometry-based methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov An ideal internal standard for quantifying this compound would be its stable isotope-labeled analog (e.g., containing ¹³C or ²H).

These standards are chemically identical to the analyte but have a different mass due to the isotopic labels. nih.gov They are added to the sample at a known concentration before sample preparation. Because the SIL-IS and the native analyte exhibit nearly identical behavior during extraction, chromatography, and ionization, any loss of analyte or signal fluctuation during the analytical process can be corrected. nih.gov This approach effectively compensates for matrix effects—the suppression or enhancement of ionization caused by co-eluting substances from the sample matrix—which is a common issue in complex environmental and biological samples. nih.gov The use of SIL-IS significantly improves the reproducibility and reliability of measurements. nih.gov While specific labeled standards for this compound may need to be custom synthesized, labeled standards for other phthalate metabolites are commercially available. isotope.com

Challenges in Trace-Level Environmental Quantification of this compound

Quantifying trace levels of phthalates, including this compound, in environmental samples presents significant challenges. A primary difficulty is the ubiquitous presence of phthalates in the laboratory environment, which can lead to sample contamination. mdpi.com Phthalates can be found in solvents, reagents, and various laboratory materials like plastic tubing, container caps, and filters. mdpi.com This background contamination can interfere with the analysis of trace amounts of the target analyte, making it difficult to obtain accurate blank samples.

To mitigate this risk, it is crucial to keep the analytical procedure as quick and simple as possible and to pre-wash all glassware and materials with high-purity solvents. mdpi.com Furthermore, complex environmental matrices, such as soil, sediment, or wastewater, contain numerous interfering compounds that can co-extract with the analyte. mdpi.com These interferences can pose challenges for chromatographic separation and detection, potentially leading to inaccurate results. The development of highly selective extraction techniques, such as those using molecularly imprinted polymers, and the use of sensitive and specific detectors like tandem mass spectrometry are key strategies to overcome these matrix-related challenges. mdpi.com

Environmental Occurrence, Distribution, and Fate of Mono 2 Ethyl 5 Hexenyl Phthalate

Sources and Pathways of Introduction into Environmental Compartments

The presence of mono(2-ethyl-5-hexenyl) phthalate (B1215562) in the environment is intrinsically linked to the widespread use and disposal of products containing its parent compound, DEHP.

Mono(2-ethyl-5-hexenyl) phthalate is not directly added to products but is formed from the degradation of di(2-ethylhexyl) phthalate (DEHP). DEHP is a common plasticizer used to impart flexibility to polyvinyl chloride (PVC) and other polymers. Products that are significant sources of DEHP, and subsequently its metabolites, include:

Building materials: PVC flooring, vinyl upholstery, and wallpaper.

Consumer goods: Toys, food containers, packaging materials, and clothing. researchgate.net

Personal care products: Cosmetics, lotions, and shampoos. mdpi.com

Medical devices: Tubing, blood bags, and other equipment used in procedures like hemodialysis. researchgate.netnih.gov

DEHP is not chemically bound to the polymer matrix and can leach, migrate, or evaporate from these products over time. researchgate.net Once in the environment, DEHP can be transformed into its metabolites, including this compound, through various biotic and abiotic processes.

The extensive production and use of DEHP have led to the ubiquitous presence of its metabolites in the environment. semanticscholar.org Key anthropogenic pathways for the introduction of these compounds into environmental compartments include:

Wastewater Treatment Plants (WWTPs): WWTPs are considered significant hotspots and sources of phthalate esters in aquatic ecosystems. frontiersin.org Influent concentrations can be high, and the treatment processes themselves can contribute to the levels of these compounds. frontiersin.org

Landfill Leachate: The disposal of plastic waste in landfills is a major source of environmental contamination. DEHP can leach from these plastics into the landfill leachate, which can then contaminate soil and groundwater. researchgate.net

Industrial and Urban Runoff: Runoff from industrial areas where plastics are manufactured or used, as well as from urban environments with high densities of consumer products, contributes to the phthalate load in surface waters. frontiersin.org

Agricultural Practices: The use of plastic films in agriculture and the application of sewage sludge as fertilizer can introduce phthalates into agricultural soils. frontiersin.org

Environmental Concentrations and Spatial Distribution Studies

This compound and other DEHP metabolites have been detected in various environmental matrices across the globe, indicating widespread distribution.

Phthalate esters, including DEHP and its metabolites, are frequently detected in aquatic environments. frontiersin.org The concentrations can vary significantly depending on the proximity to pollution sources.

Surface Water: Studies have reported DEHP concentrations in rivers ranging from 0.33 to 97.8 µg/L in Germany, 0.36 to 21.0 µg/L in the United Kingdom, and 3.1 to 64.3 µg/L in Malaysia. nih.gov While these are concentrations of the parent compound, they indicate the potential for the formation of its metabolites.

Seawater: In marine environments, one of the primary metabolites of DEHP, mono-(2-ethylhexyl) phthalate (MEHP), has been found in neustonic/planktonic samples in the Tyrrhenian Sea at concentrations ranging from 29.17 ng/g to 93.37 ng/g. iss.it

Groundwater: Contamination of groundwater can occur through landfill leachate and agricultural runoff. frontiersin.org

Table 1: Reported Concentrations of DEHP in International Rivers

River LocationConcentration Range (µg/L)
German Rivers0.33 - 97.8
Aire River, UK0.36 - 21.0
Klang River, Malaysia3.1 - 64.3
Rieti District, Italy0.7 - 31.2

Data sourced from a study on Moina macrocopa. nih.gov

Due to their chemical properties, phthalates and their metabolites can accumulate in sediments and soils. These environmental compartments can act as long-term sinks and sources of these contaminants.

Sediments: Phthalate esters can become stable and persistent in aquatic sediments, resisting natural degradation. frontiersin.org This can lead to bioaccumulation and biomagnification in the food chain. frontiersin.org

Soils: The application of sewage sludge from WWTPs to agricultural land is a significant pathway for soil contamination. The European Union has set a limit of 100 µg/g dry weight for phthalates in sludge used for agriculture. frontiersin.org

Environmental Transport and Partitioning Mechanisms

The movement and distribution of this compound in the environment are governed by its physicochemical properties and the characteristics of the surrounding environmental compartments.

Partitioning Behavior: As a monoester metabolite, this compound is an ionizable compound. researchgate.net Its partitioning between water and other environmental phases, such as sediment or biota, is influenced by factors like pH and salinity. The n-octanol/water partition coefficient is a key parameter used to predict the environmental fate of such organic compounds. researchgate.net

Atmospheric Transport: While the parent compound DEHP has low volatility, it can adhere to airborne particulate matter and be transported over long distances. researchgate.net Its metabolites can also be present in the gas and particle phases in the air. Temperature and humidity can affect the partitioning between these phases, with higher temperatures generally leading to higher concentrations in the gas phase. researchgate.net

Biotic and Abiotic Degradation: In aquatic environments, phthalate esters can undergo degradation through hydrolysis, photodegradation, and microbial action. iss.it When ingested by organisms, they are readily metabolized. iss.it Some metabolites are fat-soluble and can be stored in biological tissues for extended periods. iss.it

Sorption to Particulates and Organic Matter

The distribution of MEHHP in the environment is significantly influenced by its tendency to attach to solid materials. The process of sorption to soil, sediment, and suspended particulate matter plays a key role in its transport and availability.

Laboratory and field studies on monophthalate esters (MPEs), including compounds structurally similar to MEHHP, have shed light on their sorption behavior. The organic carbon-normalized sorption coefficient (Koc) is a key parameter used to predict the extent of this partitioning. For a range of MPEs, Koc values in marine sediment were found to be between 38 and 603 L/kg, and in freshwater sediment, they ranged from 21 to 380 L/kg in laboratory settings. However, field measurements have shown that these sorption coefficients can be considerably higher, ranging from 200 to 46,000 L/kg. This suggests that environmental conditions play a significant role in the sorption process. It has been observed that the sorption of MPEs like MEHP increases as the pH of the environment decreases.

The sorption of phthalate esters is also influenced by the characteristics of the organic matter present in soil and sediment. Both hydrophobic partitioning and hydrogen bonding are believed to be the primary mechanisms governing the sorption of phthalate esters to natural organic matter. The physical and chemical properties of the organic matter, such as its aromatic and aliphatic carbon content, influence the strength of these interactions.

Table 1: Organic Carbon-Normalized Sorption Coefficients (Koc) for Monophthalate Esters in Different Sediments

Sediment TypeLaboratory Koc Range (L/kg)Field Koc Range (L/kg)
Marine Sediment38 - 603200 - 46,000
Freshwater Sediment21 - 380200 - 46,000

Note: Data is for a range of monophthalate esters, serving as a proxy for MEHHP.

Bioavailability in Environmental Matrices

The bioavailability of a chemical, or the extent to which it can be taken up by living organisms, is closely linked to its sorption characteristics. For compounds like MEHHP, strong sorption to soil and sediment particles can reduce their availability to microorganisms for degradation and to other organisms in the environment. researchgate.net

The concentration of a substance that is freely dissolved in the pore water of soil or sediment is often considered a good indicator of its bioavailable fraction. researchgate.net Because MEHHP can sorb strongly to organic matter, its freely dissolved concentration may be significantly lower than its total concentration in the sediment. This is a critical factor in assessing its potential for bioaccumulation and biodegradation. The living habits of aquatic organisms and the physicochemical properties of the phthalates, such as the octanol-water partition coefficient (log Kow), also influence their bioavailability. nih.gov For instance, fish that live and feed in close contact with bottom sediments may have higher exposure to sediment-sorbed contaminants. nih.gov

Ecological Impact and Mechanistic Ecotoxicology of Mono 2 Ethyl 5 Hexenyl Phthalate

Effects on Aquatic and Terrestrial Organisms in Research Models

Research into the ecotoxicology of MEHP has revealed a range of effects on organisms at different trophic levels. These studies, often using model organisms, help to elucidate the potential consequences of environmental exposure to this compound.

The freshwater crustacean Daphnia magna is a standard model organism in aquatic toxicology. Studies on MEHP exposure in D. magna have shown that while the compound may not cause mortality at concentrations up to 2 mg/L, it does elicit significant sublethal effects. nih.gov Research has demonstrated that MEHP exposure can lead to an increase in the number of lipid droplets and enhance lipid metabolism. nih.gov This alteration in lipid dynamics is correlated with an increased reproduction rate in adult females after long-term (21-day) exposure. nih.govscispace.com

Molecular investigations have revealed that MEHP exposure modulates the expression of genes related to reproduction and development. Specifically, the expression levels of the ecdysone receptor (EcR) and vitellogenin 2 (Vtg2) genes were significantly higher in MEHP-treated groups at early time points (6 and 24 hours), though this trend was reversed at 48 hours in higher concentration exposure groups. nih.govresearchgate.net

Table 1: Summary of MEHP Effects on Daphnia magna
EndpointObserved EffectReference
MortalityNo mortality observed at concentrations up to 2 mg/L. nih.gov
Lipid MetabolismIncreased number of lipid droplets; enhanced lipid metabolism involving glycerolipids, glycerophospholipids, and sphingolipids. nih.gov
ReproductionIncreased reproduction rates in adult females after 21 days of exposure. nih.govscispace.com
Gene Expression (Reproductive Signaling)Upregulation of ecdysone receptor (EcR) and vitellogenin 2 (Vtg2) at 6 and 24 hours, followed by downregulation at 48 hours in higher exposure groups. nih.govresearchgate.net

Fish models, particularly zebrafish (Danio rerio) and European sea bass (Dicentrarchus labrax), have been instrumental in characterizing the ecotoxicity of MEHP. Chronic exposure to low concentrations of MEHP has been shown to cause reproductive dysfunction in zebrafish. nih.gov Observed effects include decreased egg production, reduced sperm quality, and a lower hatching rate in the offspring of exposed parents. nih.gov Furthermore, MEHP induces endocrine disruption in fish, evidenced by altered plasma levels of sex steroids like 17β-estradiol and testosterone, and increased levels of vitellogenin in both sexes. nih.gov

In zebrafish larvae, MEHP exposure disrupts the thyroid endocrine system by decreasing whole-body thyroxine (T4) content and altering the transcription of genes involved in the hypothalamic-pituitary-thyroid (HPT) axis. plos.org Studies on cell lines from the European sea bass have demonstrated that MEHP exerts a dose-dependent cytotoxic effect and can induce chromosomal instability, suggesting a potential aneugenic effect. iss.itnih.gov Neurotoxicity has also been documented, with MEHP exposure leading to abnormal neural behavior and inducing oxidative stress and apoptosis in the brain cells of zebrafish larvae. nih.gov

Table 2: Summary of MEHP Effects in Fish Bioassays
OrganismEndpointObserved EffectReference
Zebrafish (Danio rerio)ReproductionDecreased egg production, reduced sperm quality, impaired offspring development. nih.gov
Endocrine SystemAltered plasma sex steroids (testosterone, 17β-estradiol); increased vitellogenin; disruption of thyroid hormone levels. plos.orgnih.gov
NeurodevelopmentImpeded growth, induced oxidative stress and brain cell apoptosis, abnormal neural behavior. nih.gov
European sea bass (Dicentrarchus labrax)Cytotoxicity & GenotoxicityDose-dependent cytotoxicity, chromosomal instability (aneugenic effect) in embryonic cell lines. iss.itnih.gov

Molecular and Cellular Mechanisms of Ecotoxicity

The adverse effects of MEHP observed in whole organisms are underpinned by interactions at the molecular and cellular levels. A primary mechanism of MEHP's toxicity is its ability to act as an endocrine-disrupting chemical.

MEHP interferes with the endocrine systems of various species by modulating hormone synthesis and interacting with nuclear receptors that regulate a wide array of physiological processes.

MEHP has complex, often biphasic, effects on steroidogenesis, the biological process of producing steroid hormones from cholesterol. In mouse gonadal cells, MEHP has been shown to stimulate basal steroidogenesis in a concentration-dependent manner through a cyclic adenosine monophosphate (cAMP)-independent mechanism. bioscientifica.com This stimulation is linked to the upregulation of genes involved in cholesterol metabolism and mobilization, thereby increasing the available substrate for steroid synthesis. bioscientifica.com Conversely, other studies have shown that MEHP can inhibit steroidogenesis. In cultured mouse antral follicles, MEHP decreased the mRNA levels of key steroidogenic enzymes, leading to a reduction in testosterone and estradiol levels. nih.govuky.edu Similarly, high concentrations of MEHP were found to inhibit steroidogenesis in rat Leydig cells by inducing oxidative stress and reducing enzyme activities. nih.gov

MEHP can directly interact with and activate specific nuclear receptors, thereby disrupting normal cellular signaling pathways. tandfonline.com

Peroxisome Proliferator-Activated Receptors (PPARs): Structural and functional analyses have demonstrated that MEHP is a direct activator and selective modulator of PPARγ. unifr.ch The activation of PPARs by MEHP is a proposed mechanism underlying its effects on both lipid metabolism and steroidogenesis. bioscientifica.comtandfonline.com By activating PPARs, MEHP can induce the expression of genes involved in cholesterol metabolism, which can influence the availability of precursors for steroid hormone synthesis. bioscientifica.com

Aryl Hydrocarbon Receptor (AhR): MEHP has been identified as an activator of the Aryl Hydrocarbon Receptor (AhR). nih.gov In mouse ovarian antral follicles, MEHP exposure increased the expression of known AhR target genes, such as Cyp1a1 and Cyp1b1. nih.gov The activation of the AhR pathway is implicated in the adverse effects of MEHP on follicle growth and estrogen production. nih.gov Co-treatment with an AhR antagonist was able to partially rescue follicle growth and mitigate the reduction in estradiol concentrations caused by MEHP, indicating that AhR plays a functional role in mediating MEHP's ovarian toxicity. nih.gov MEHP's metabolite, MEHHP, has also been shown to induce the nuclear translocation of AhR. nih.gov

Table 3: Summary of MEHP Interaction with Nuclear Receptors
ReceptorInteraction/EffectDownstream ConsequenceReference
Peroxisome Proliferator-Activated Receptor gamma (PPARγ)Direct binding and activation; acts as a selective modulator.Promotes adipogenesis; influences lipid metabolism; modulates steroidogenesis. bioscientifica.comtandfonline.comunifr.ch
Aryl Hydrocarbon Receptor (AhR)Activates the receptor, leading to increased expression of target genes (e.g., Cyp1a1, Cyp1b1).Impaired ovarian follicle growth; reduced estrogen production and signaling. nih.govnih.gov

Endocrine System Disruption Mechanisms in Environmental Species

Vitellogenin Expression Alterations

No data available.

Induction of Oxidative Stress Pathways

No data available.

Alterations in Cellular Metabolism and Lipid Accumulation

No data available.

Gene Expression Profiling and Transcriptomic Responses

No data available.

Comparative Ecotoxicological Potency of Mono(2-ethyl-5-hexenyl) Phthalate (B1215562) versus Parent Compounds

No data available.

Bioaccumulation and Biotransformation of Mono 2 Ethyl 5 Hexenyl Phthalate in Non Human Biota

Uptake and Distribution in Environmental Organisms

The uptake and distribution of phthalates and their metabolites in environmental organisms are influenced by the organism's physiology and the physicochemical properties of the compound. While specific studies on the direct uptake of MEHHP are limited, the behavior of its parent compound, DEHP, and other phthalates provides significant insights.

In aquatic environments, organisms can absorb phthalates from water, sediment, and their diet. sfu.caacs.org Aquatic invertebrates, such as the larvae of midges (Chironomus riparius), have been shown to accumulate organic ultraviolet filters with similar properties, indicating a potential pathway for MEHHP uptake from sediment. mdpi.com Once absorbed, these lipophilic compounds can be distributed throughout the organism's tissues.

In fish, phthalates and their metabolites have been detected in various organs. For instance, studies on the organic UV filter EHDAB, a compound with some structural similarities to phthalate (B1215562) esters, revealed that the liver and kidneys are primary sites of accumulation in crucian carp (B13450389) (Carassius carassius). mdpi.com This suggests that MEHHP, being a metabolite, would also likely be found in these metabolically active tissues. The distribution can be concentration- and time-dependent, with levels gradually increasing in tissues upon continuous exposure. mdpi.com

Furthermore, the life stage of an organism can influence uptake and distribution. For example, a study on aquatic insects (Odonata) demonstrated that larval stages, which are fully aquatic, can exhibit higher concentrations of certain endocrine-disrupting compounds compared to their terrestrial adult forms. nih.gov This highlights the importance of considering the ecological niche and life cycle when assessing the bioaccumulation of environmental contaminants like MEHHP.

The table below summarizes the distribution of related compounds in various environmental organisms, offering a proxy for the expected distribution of MEHHP.

Table 1: Illustrative Distribution of Phthalate-Related Compounds in Biota

Organism Group Primary Accumulation Sites Reference
Fish Liver, Kidneys, Muscle mdpi.com
Aquatic Invertebrates Whole body, with potential for higher concentrations in larval stages mdpi.comnih.gov

Bioaccumulation Potential and Food Web Dynamics

The bioaccumulation potential of a chemical refers to its ability to accumulate in an organism to a concentration higher than that in the surrounding environment. This is often assessed through bioaccumulation factors (BAFs) and by studying the chemical's behavior in food webs.

A bioaccumulation factor (BAF) is a ratio of the concentration of a chemical in an organism to its concentration in the surrounding environment (e.g., water). A BAF greater than 1 indicates that the substance has the potential to bioaccumulate. nih.gov For sediment-dwelling organisms, a biota-sediment accumulation factor (BSAF) is used. mdpi.com

While specific BAFs for MEHHP are not widely reported, studies on related compounds provide valuable context. For the UV filter EHDAB, biota-sediment accumulation factors in midge larvae were found to range from 0.10 to 0.54, and these values were inversely proportional to the exposure concentration. mdpi.com A pharmacokinetic model for DEHP in sheepshead minnow predicted that inhibition of its metabolism would significantly increase the bioconcentration factor (BCF), a measure related to BAF. nih.gov This highlights the critical role of biotransformation in limiting the bioaccumulation of phthalates and their metabolites.

The table below presents BSAF values for a related compound, illustrating the concept of bioaccumulation assessment.

Table 2: Biota-Sediment Accumulation Factors (BSAFs) for EHDAB in Midge Larvae (Chironomus riparius)

Exposure Concentration (µg/L) BSAF
20 0.54
100 0.23
500 0.10

Source: Adapted from a study on the bioaccumulation of EHDAB. mdpi.com

Biomagnification, or trophic magnification, is the process by which the concentration of a contaminant increases in organisms at successively higher levels in a food web. nih.gov This is quantified using a Trophic Magnification Factor (TMF); a TMF greater than 1 indicates that the substance biomagnifies. nih.govnih.gov

Studies of phthalate esters in aquatic food webs have generally shown a lack of biomagnification. sfu.ca In a marine aquatic food web, the lipid-equivalent concentrations of high-molecular-weight phthalates, including DEHP, declined with increasing trophic position, resulting in food-web magnification factors (FWMFs) between 0.25 and 0.48. nih.gov This indicates that these compounds are not biomagnifying and may even be undergoing trophic dilution. In contrast, legacy pollutants like PCBs, analyzed in the same study, showed significant biomagnification with FWMFs ranging from 1.8 to 9.5. nih.gov

The reason for the lack of biomagnification of phthalates and their metabolites like MEHHP is their relatively rapid metabolism and excretion by many organisms. sfu.canih.gov The efficient biotransformation through oxidation and conjugation prevents their buildup in tissues and subsequent transfer up the food chain. nih.govnih.gov Therefore, while MEHHP can be taken up by organisms, it does not appear to pose a significant risk of biomagnification in the food webs studied to date. sfu.canih.gov

Theoretical and Computational Research on Mono 2 Ethyl 5 Hexenyl Phthalate

Quantitative Structure-Activity Relationship (QSAR) Modeling for Ecological Effects

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the activities (e.g., toxicity) of chemicals based on their molecular structures. These models establish a mathematical relationship between the chemical structure and biological activity. For phthalate (B1215562) esters, QSAR models have been developed to forecast their aquatic toxicity. mdpi.com

Generally, for low-molecular-weight phthalates, toxicity is often correlated with the logarithm of the octanol-water partition coefficient (log K_ow), a measure of hydrophobicity. mdpi.com However, the presence of specific structural features, such as the double bond in the hexenyl chain of Mono(2-ethyl-5-hexenyl) Phthalate, can influence its electronic and steric properties, potentially altering its interaction with biological targets compared to its saturated analogue, Mono(2-ethylhexyl) Phthalate (MEHP).

QSAR models developed for phthalate acid esters (PAEs) have identified the highest occupied molecular orbital (E_HOMO) energy and the charge on carbon atoms (qC-) as significant factors in determining their degradation rates in soil. nih.gov Furthermore, soil organic matter has been shown to be a key predictor of the degradation of PAEs. nih.gov These models can be instrumental in predicting the persistence and potential ecological impact of this compound in terrestrial environments.

Table 1: Example of Molecular Descriptors Used in QSAR Models for Phthalates

DescriptorDescriptionRelevance to Ecological Effects
log K_ow Octanol-water partition coefficientPredicts bioaccumulation potential and baseline toxicity.
E_HOMO Energy of the Highest Occupied Molecular OrbitalRelates to the compound's reactivity and potential for degradation. nih.gov
qC- Negative charge on Carbon atomsInfluences intermolecular interactions and binding to biological molecules. nih.gov
Molecular Weight The sum of the atomic weights of all atoms in a moleculeAffects transport and diffusion across biological membranes.

This table is illustrative and based on general QSAR principles for organic compounds, including other phthalates.

Molecular Docking and Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand the interaction between a ligand (like a phthalate metabolite) and a biological target, such as a protein or nuclear receptor.

Studies on related phthalate metabolites, such as MEHP, have utilized molecular docking to investigate their binding to various receptors. For instance, MEHP has been shown to bind to the peroxisome proliferator-activated receptor-gamma (PPARγ). caymanchem.com Molecular docking studies of Di(2-ethylhexyl) phthalate (DEHP) have also revealed potential interactions with enzymes involved in glucocorticoid biosynthesis, such as CYP17A1. researchgate.net

For this compound, molecular docking could be employed to predict its binding affinity and interaction profile with key nuclear receptors like the pregnane (B1235032) X receptor (PXR), which is a xenosensor that regulates the metabolism of foreign compounds. nih.gov The presence of the double bond in the alkyl chain of this compound could lead to different binding conformations or strengths compared to MEHP, potentially influencing its biological activity.

Table 2: Illustrative Molecular Docking Results for a Phthalate Metabolite with a Nuclear Receptor

ParameterValueInterpretation
Binding Energy (kcal/mol) -8.5A lower binding energy indicates a more favorable and stable interaction between the ligand and the receptor.
Interacting Residues Arginine, Isoleucine, GlycineSpecific amino acids in the receptor's binding pocket that form hydrogen bonds or hydrophobic interactions with the ligand. researchgate.net
Number of Hydrogen Bonds 2Hydrogen bonds are crucial for the specificity and stability of the ligand-receptor complex. researchgate.net

This table presents hypothetical data based on docking studies of similar phthalate compounds to illustrate the type of information generated.

Environmental Transport and Fate Modeling

The fate of phthalate esters in the environment is influenced by processes like biodegradation, adsorption to soil and sediment, and atmospheric transport. scilit.comresearchgate.net The structure of this compound, particularly its alkyl chain and the presence of a double bond, will influence its partitioning behavior and susceptibility to degradation. For example, the hydrophobicity, often estimated by the octanol-water partition coefficient (K_ow), is a key parameter in these models, affecting whether the compound is more likely to be found in water or adsorbed to organic matter in soil and sediment. researchgate.net

Table 3: Key Parameters for Environmental Fate Modeling of a Phthalate Metabolite

ParameterDescriptionImportance for Modeling
Water Solubility The maximum amount of a chemical that can dissolve in water.Determines the concentration in aquatic environments and potential for leaching from soil.
Vapor Pressure The pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature.Influences the rate of volatilization from soil and water into the atmosphere. bioscientifica.com
Octanol-Air Partition Coefficient (K_oa) The ratio of a chemical's concentration in octanol (B41247) to its concentration in the air at equilibrium.Important for modeling atmospheric deposition and partitioning to vegetation.
Biodegradation Half-life The time it takes for half of the amount of a chemical to be broken down by microorganisms.A key determinant of the chemical's persistence in soil and water.

This table is illustrative of the parameters required for environmental fate modeling of organic compounds.

Research Gaps and Future Academic Directions for Mono 2 Ethyl 5 Hexenyl Phthalate Studies

Elucidation of Specific Mechanistic Pathways in Ecological Systems

A significant gap exists in understanding the specific molecular mechanisms through which Mono(2-ethyl-5-hexenyl) Phthalate (B1215562) may exert effects on organisms in the environment. Research on related phthalate monoesters has established that they can act as endocrine-disrupting chemicals, often by interacting with nuclear receptors like peroxisome proliferator-activated receptors (PPARs). nih.gov For example, metabolites such as Mono(2-ethylhexyl) phthalate (MEHP) have been shown to activate PPARs in granulosa cells, leading to changes in the expression of genes involved in fatty acid metabolism. nih.gov The toxic effects of many phthalates are also linked to the induction of oxidative stress and disruptions in cellular metabolism. nih.govnih.gov

However, no such mechanistic studies have been conducted for Mono(2-ethyl-5-hexenyl) Phthalate. It is unknown whether this specific compound interacts with PPARs or other receptors, what its molecular initiating events are, or how it might disrupt cellular signaling and metabolic pathways in ecological biota. Future research must prioritize investigating these fundamental toxicological pathways to predict potential adverse outcomes in wildlife populations exposed to this chemical.

Comprehensive Environmental Monitoring and Long-Term Fate Studies

While phthalate esters are recognized as ubiquitous environmental contaminants due to their tendency to leach from consumer and industrial products, the specific environmental presence of this compound is completely undocumented. mdpi.comfrontiersin.orgiwaponline.com Extensive biomonitoring programs, such as the National Health and Nutrition Examination Survey (NHANES), consistently detect metabolites like MEHHP and MEOHP in human urine, confirming widespread exposure to the parent compound, DEHP. ewg.orgewg.orgnih.gov These findings highlight the importance of monitoring for metabolites to get a full picture of exposure.

Table 1: Reported Concentrations of Selected DEHP Metabolites in Environmental and Biological Media This table includes data for related, well-studied metabolites to illustrate the type of monitoring data that is critically lacking for this compound.

MetaboliteMatrixConcentration RangeLocation/Study ContextCitation
Di(2-ethylhexyl) phthalate (DEHP)Wastewater (influent)9–44 µg/LMarne Aval wastewater treatment station iwaponline.com
Mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP)Human UrineGeometric Mean: 18.4 µg/g creatinineCDC Biomonitoring ewg.org
Mono(2-ethyl-5-oxohexyl) phthalate (MEOHP)Human UrineGeometric Mean: 12.7 µg/g creatinineCDC Biomonitoring ewg.org
Mono(2-ethylhexyl) phthalate (MEHP)Human UrineUrinary levels of MEHHP and MEOHP were 10-fold higher than MEHPPaired human urine and serum samples nih.gov
Various Phthalate EstersLake Water0.386 to 3.184 µg/L (total of 15 PAEs)Lake samples iwaponline.com

Development of Advanced Analytical Techniques for Trace Environmental Levels

The ability to conduct meaningful monitoring and fate studies hinges on the availability of robust and sensitive analytical methods. In recent years, significant progress has been made in the trace-level detection of phthalate metabolites in complex environmental and biological samples. acs.orgdntb.gov.ua Techniques such as online coupled liquid chromatography-gas chromatography-mass spectrometry (LC-GC-MS) and liquid chromatography-electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS) have emerged as powerful tools. acs.orgmdpi.comresearchgate.net These methods offer substantially lower detection limits compared to older techniques, enabling the quantification of metabolites at part-per-trillion (ng/L) levels in water and part-per-billion (ng/g) levels in sediment and biota. acs.org

A glaring research gap is the lack of analytical methods specifically developed, validated, and optimized for this compound. Future academic work must focus on creating and standardizing such methods. This includes establishing protocols for its extraction from diverse matrices (e.g., water, soil, tissues), developing certified reference materials, and incorporating it into existing multi-residue analytical methods to facilitate cost-effective and comprehensive environmental screening.

Table 2: Advanced Analytical Methods for Phthalate Metabolite Detection

TechniqueMatrixReported Detection Limit (MDL)Key AdvantageCitation
LC/ESI-MS/MSSeawater0.19–3.98 ng/LHigh sensitivity for aqueous samples acs.org
LC/ESI-MS/MSSediment & Biota0.024–0.99 ng/gRobust for complex solid matrices acs.org
Online LC-GC-MSWastewater (Leachate)0.1–1.4 µg/LAutomated, requires minimal sample prep mdpi.comresearchgate.net

Integration of Omics Technologies for Mechanistic Understanding in Environmental Biota

Omics technologies—including genomics, transcriptomics, proteomics, and metabolomics—are revolutionizing ecotoxicology by providing a holistic view of how organisms respond to chemical stressors at a molecular level. numberanalytics.comacs.orgnih.gov These approaches can identify subtle changes in gene expression, protein levels, and metabolic pathways, offering early indicators of toxicity and deep mechanistic insights. nih.govecetoc.org Studies on other phthalates have begun to use these tools; for instance, multi-omics analyses have shown that co-exposure to phthalates and heavy metals can perturb critical metabolic pathways like the urea (B33335) cycle in liver cells. nih.gov

There has been no application of omics technologies to investigate the biological effects of this compound. This represents a major research gap. Future studies should employ transcriptomics, proteomics, and metabolomics to assess the impact of this compound on ecologically relevant organisms (e.g., zebrafish, daphnia, earthworms). Such research would help identify specific biomarkers of exposure and effect, build adverse outcome pathways (AOPs), and improve the predictive power of ecological risk assessments. acs.orgnih.gov

Cross-Species Comparative Studies on Metabolism and Toxicity

The toxicological effects of phthalates are known to be highly species-specific. nih.gov Research has demonstrated marked differences in how various species metabolize these compounds and in their susceptibility to phthalate-induced effects. For example, a comparative study on various phthalate monoesters found that they inhibited gap junctional intercellular communication and induced peroxisomal proliferation in rat and mouse liver cells, but not in cells from hamsters, monkeys, or humans. nih.govtandfonline.com Similarly, in vitro studies on the hydrolysis of DEHP showed significant differences in metabolic rates between the liver and intestinal microsomes of humans, monkeys, dogs, rats, and mice. nih.gov

This species variability makes it scientifically unsound to extrapolate toxicity data from one organism to another. For this compound, there are no comparative toxicological or metabolic data whatsoever. This is a critical research gap that severely limits the ability to perform accurate environmental risk assessments. Future academic directions must include conducting cross-species studies on a range of ecologically relevant aquatic and terrestrial organisms to understand how its metabolism, toxicokinetics, and toxicodynamics vary across different taxa. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.